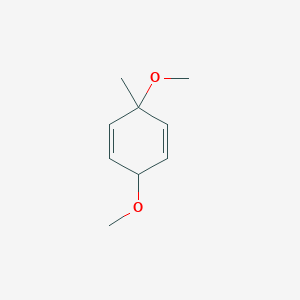
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexa-1,4-diene, where two methoxy groups and one methyl group are attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the electrochemical preparation from p-xylene. The process typically involves the treatment of cis/trans-3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene under acidic conditions (acetic, trifluoroacetic, sulfuric, or a Lewis acid) to yield 2-methoxy-1,4-dimethylbenzene . The use of aqueous hydrochloric or hydrofluoric acid can produce 2,5-dimethylphenol, while hydrogen chloride can yield a mixture of 2- and 3-chloro-p-xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and hydrofluoric acid (HF) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and phenols.
Reduction: Cyclohexane derivatives.
Substitution: Chlorinated and fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-dimethoxy-3-methylcyclohexa-1,4-diene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound undergoes benzylic nucleophilic substitution, where nucleophiles attack the benzylic positions, leading to the formation of substituted products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethylidenecyclohexa-1,4-diene: Similar in structure but lacks the methoxy groups.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: Contains additional functional groups and a longer carbon chain.
Uniqueness
3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is unique due to the presence of methoxy groups, which influence its reactivity and chemical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
573939-90-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3,6-dimethoxy-3-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O2/c1-9(11-3)6-4-8(10-2)5-7-9/h4-8H,1-3H3 |
InChI-Schlüssel |
JSSGWRBEQNBWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



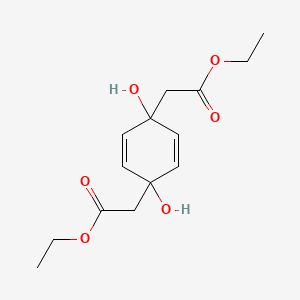
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)



![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
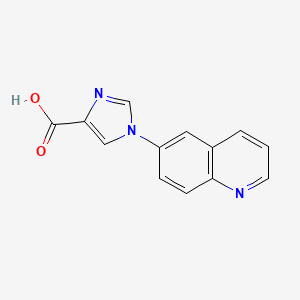
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
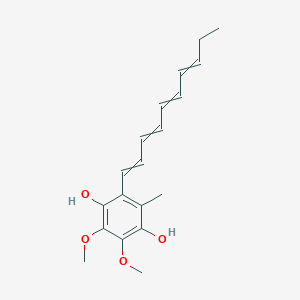
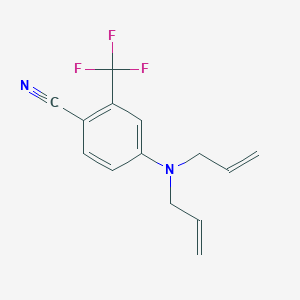
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
